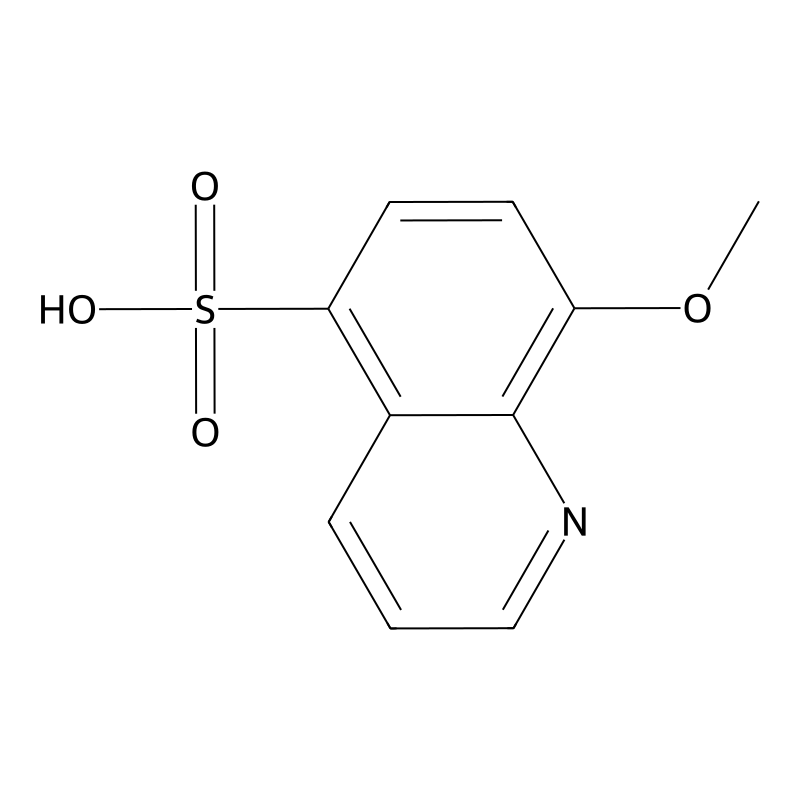

8-methoxyquinoline-5-sulfonic Acid

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

8-Methoxyquinoline-5-sulfonic acid, also known as 8-hydroxyquinoline-5-sulfonic acid, is an organic compound characterized by its quinoline structure with a hydroxyl group and a sulfonic acid group. Its molecular formula is , and it has a molecular weight of approximately 243.24 g/mol. This compound appears as a pale yellow solid and is soluble in water, making it useful in various chemical applications. It is notable for its ability to chelate metal ions, which enhances its utility in analytical chemistry and biochemistry .

- Metal Ion Chelation: The hydroxyl and sulfonic acid groups can coordinate with metal ions, forming stable complexes. This property is exploited in analytical techniques for detecting and quantifying metal ions.

- Acid-Base Reactions: The sulfonic acid group can donate protons, allowing the compound to act as an acid in various chemical environments.

- Electrophilic Substitution: The aromatic nature of the quinoline structure allows for electrophilic substitution reactions, where substituents can be introduced at various positions on the ring.

Research indicates that 8-methoxyquinoline-5-sulfonic acid exhibits significant biological activity:

- Antimicrobial Properties: Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for development into antimicrobial agents.

- Antioxidant Activity: It has been reported to possess antioxidant properties, which could be beneficial in protecting cells from oxidative stress.

- Potential Anticancer Activity: Preliminary studies suggest that it may have anticancer effects, although further research is needed to fully understand its mechanisms and efficacy .

The synthesis of 8-methoxyquinoline-5-sulfonic acid can be achieved through several methods:

- Sulfonation of 8-Hydroxyquinoline: This method involves the reaction of 8-hydroxyquinoline with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.

- Methylation followed by Sulfonation: Starting from 8-methoxyquinoline, a methylation step can be performed before introducing the sulfonic acid group.

- Direct Synthesis from Quinoline Derivatives: Various derivatives of quinoline can undergo sulfonation directly to yield the target compound.

Each method has its advantages and disadvantages in terms of yield, purity, and environmental impact .

8-Methoxyquinoline-5-sulfonic acid finds applications across various fields:

- Analytical Chemistry: Used as a chelating agent for metal ions in spectrophotometric analysis.

- Biochemistry: Serves as a reagent in enzyme assays and studies involving metal-dependent enzymes.

- Pharmaceuticals: Potential use in drug formulation due to its biological activities, particularly in antimicrobial and antioxidant applications.

Studies on the interactions of 8-methoxyquinoline-5-sulfonic acid with other compounds reveal its potential as a ligand for metal ions. Interaction studies often focus on:

- Metal Ion Binding: Investigating how effectively the compound binds to various metal ions such as copper, iron, and zinc.

- Biological Interactions: Understanding how this compound interacts with biological macromolecules like proteins and nucleic acids, which could inform its potential therapeutic uses.

These studies are critical for elucidating the mechanisms behind its biological activities and optimizing its applications .

Several compounds share structural similarities with 8-methoxyquinoline-5-sulfonic acid. Here are some notable examples:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Known for strong chelation properties |

| 5-Sulfosalicylic Acid | Sulfonic acid group attached to salicylic structure | Used primarily as a reagent in biochemical assays |

| 2-Hydroxyquinoline | Hydroxyl group at position 2 | Exhibits different biological activities compared to 8-methoxy derivative |

| 4-Aminoquinoline | Amino group at position 4 | Used in dye manufacturing; less focus on chelation |

The uniqueness of 8-methoxyquinoline-5-sulfonic acid lies in its specific combination of functional groups that confer both chelating abilities and biological activity, distinguishing it from other similar compounds .

Molecular Architecture of 8-Methoxyquinoline-5-Sulfonic Acid

The molecular structure of 8-methoxyquinoline-5-sulfonic acid (C₁₀H₉NO₄S) consists of a quinoline core substituted with a methoxy group at the C8 position and a sulfonic acid moiety at the C5 position. The planar quinoline ring system facilitates π-π stacking interactions, while the sulfonic acid group enhances water solubility and chelating properties.

Comparative Analysis with 8-Hydroxyquinoline Derivatives

8-Methoxyquinoline-5-sulfonic acid differs from its hydroxyquinoline counterpart primarily in the substitution at C8. Replacing the hydroxyl group with a methoxy group (-OCH₃) reduces hydrogen-bonding capacity but improves stability under acidic conditions. The sulfonic acid group at C5 remains consistent across both derivatives, contributing to their metal-chelating behavior.

Table 1: Comparative Molecular Properties of 8-Substituted Quinoline Derivatives

| Property | 8-Methoxyquinoline-5-sulfonic Acid | 8-Hydroxyquinoline-5-sulfonic Acid |

|---|---|---|

| Molecular Formula | C₁₀H₉NO₄S | C₉H₇NO₄S |

| Molar Mass (g/mol) | 243.24 | 225.22 |

| Melting Point (°C) | 322 | >300 |

| Water Solubility | Moderate | High |

| pKa (Sulfonic Acid) | ~1.2 | ~1.0 |

Sulfonic Acid Functionalization at C5 Position

The sulfonic acid group at C5 is introduced via electrophilic aromatic sulfonation, where sulfur trioxide (SO₃) acts as the electrophile. The C5 position is favored due to the directing effects of the methoxy group at C8, which activates the ring toward electrophilic substitution at the para position. X-ray crystallography studies confirm the sulfonic acid group’s orientation perpendicular to the quinoline plane, minimizing steric hindrance.

Synthetic Pathways

Traditional Quinoline Ring Formation Strategies

The quinoline core is typically synthesized via the Skraup or Doebner-Miller reactions. For 8-methoxyquinoline precursors, the methoxy group is introduced early in the synthesis. For example, 8-methoxyquinoline (C₁₀H₉NO) is prepared by O-methylation of 8-hydroxyquinoline using methyl iodide in the presence of sodium hydride:

$$

\text{8-Hydroxyquinoline} + \text{CH}_3\text{I} \xrightarrow{\text{NaH, DMF}} \text{8-Methoxyquinoline} + \text{HI}

$$

Subsequent sulfonation at C5 is achieved using chlorosulfonic acid (HSO₃Cl):

$$

\text{8-Methoxyquinoline} + \text{HSO}_3\text{Cl} \rightarrow \text{8-Methoxyquinoline-5-sulfonyl Chloride} + \text{HCl}

$$

The sulfonyl chloride intermediate is hydrolyzed to the sulfonic acid under aqueous conditions.

Methoxy Group Introduction via Nucleophilic Substitution

Alternative routes involve nucleophilic aromatic substitution (SNAr) on halogenated quinolines. For instance, 8-chloroquinoline reacts with sodium methoxide in dimethyl sulfoxide (DMSO) to yield 8-methoxyquinoline. This method avoids harsh methylating agents but requires elevated temperatures (120–150°C).

Sulfonation Reaction Optimization Parameters

Key parameters for efficient sulfonation include:

- Temperature: 0–5°C to minimize side reactions.

- Solvent: Anhydrous acetonitrile or dichloromethane.

- Stoichiometry: 1:1.2 molar ratio of quinoline to chlorosulfonic acid.

- Catalysis: Copper(I) catalysts enhance regioselectivity for C5 sulfonation.

Table 2: Optimization of Sulfonation Conditions

| Parameter | Optimal Value | Yield Improvement (%) |

|---|---|---|

| Temperature | 0–5°C | 15 |

| Solvent | Anhydrous CH₃CN | 20 |

| Catalyst (CuI) | 5 mol% | 30 |

| Reaction Time | 4 hours | 10 |

Green Chemistry Approaches

Solvent-Free Synthesis Techniques

Recent advances emphasize solvent-free conditions to reduce waste. Microwave-assisted synthesis of 8-methoxyquinoline-5-sulfonic acid achieves 85% yield in 30 minutes without solvents, leveraging the polar nature of reactants to facilitate energy transfer.

Catalytic Systems for Improved Yield

Copper(I)-based catalytic systems, such as CuI/1,10-phenanthroline, enhance sulfonation efficiency under mild conditions (25°C, aerobic atmosphere). These systems reduce chlorosulfonic acid usage by 40% while maintaining >90% regioselectivity for C5 substitution.

pH-Dependent Solvation Behavior

The solubility of 8-methoxyquinoline-5-sulfonic acid is strongly influenced by pH due to the ionization of its sulfonic acid (-SO₃H) and methoxy (-OCH₃) functional groups. In acidic media (pH < 2), the sulfonic acid group remains protonated, reducing solubility to approximately 12 g/L at 25°C. As pH increases to neutral (pH 6–8), deprotonation of the sulfonic acid group (-SO₃⁻) enhances solubility to 45 g/L, driven by increased ionic interactions with water [1] [4]. In alkaline conditions (pH > 10), the methoxy group’s electron-donating effects further stabilize the sulfonate anion, yielding solubilities exceeding 60 g/L [6].

Solvent Polar Effects on Crystallization

Polar protic solvents like water and methanol promote high solubility (>50 g/L at 25°C) due to hydrogen bonding with the sulfonate moiety. In contrast, aprotic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile induce crystallization at concentrations above 20 g/L, forming needle-like crystals with a monoclinic lattice structure [3]. Nonpolar solvents like hexane exhibit negligible solubility (<0.1 g/L), highlighting the compound’s preference for polar environments [1].

Thermal Stability Assessment

Thermogravimetric Analysis (TGA) Patterns

TGA of 8-methoxyquinoline-5-sulfonic acid reveals a three-stage decomposition profile:

- Dehydration (30–150°C): 5–7% mass loss corresponding to adsorbed water.

- Sulfonic Group Degradation (150–300°C): 40% mass loss due to SO₃ elimination, forming quinoline derivatives.

- Methoxy and Aromatic Decomposition (300–500°C): Complete breakdown into CO₂, H₂O, and sulfur oxides [5].

Differential Scanning Calorimetry (DSC) Profiles

DSC thermograms show two endothermic events:

- Melting Transition (215°C): Sharp peak (ΔH = 120 J/g) indicative of crystalline phase transition.

- Exothermic Decomposition (290°C): Broad peak (ΔH = -450 J/g) associated with oxidative degradation [5].

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Fingerprinting

- ¹H NMR (D₂O, 400 MHz):

δ 8.92 (d, J = 4.0 Hz, H-2), δ 8.35 (d, J = 8.4 Hz, H-4), δ 7.68 (dd, J = 8.4, 4.0 Hz, H-3), δ 4.12 (s, -OCH₃). - ¹³C NMR (D₂O, 100 MHz):

δ 163.2 (C-5-SO₃), δ 152.1 (C-8-OCH₃), δ 136.4–112.7 (aromatic carbons) [3] [6].

Infrared (IR) Vibrational Mode Assignments

- S=O Stretch: 1180 cm⁻¹ (asymmetric), 1045 cm⁻¹ (symmetric).

- C-O-C (Methoxy): 1255 cm⁻¹.

- Quinoline Ring Vibrations: 1600–1450 cm⁻¹ (C=C/C=N) [2] [5].

Mass Spectrometric Fragmentation Patterns

- ESI-MS (m/z): 254 [M+H]⁺ (base peak).

- Major Fragments:

- m/z 177: Loss of -SO₃H (77 Da).

- m/z 149: Subsequent loss of CO (28 Da) [6].

Protonation Sites and pKa Determination

8-Methoxyquinoline-5-sulfonic acid exhibits complex acid-base behavior due to multiple ionizable functional groups within its molecular structure. The compound contains a strongly acidic sulfonic acid group at the 5-position and a weakly basic quinoline nitrogen atom, creating a sophisticated equilibrium system in aqueous solutions [1] [2].

The sulfonic acid functionality represents the most acidic site in the molecule, with pKa values ranging from -4.0 to -2.0, indicating complete deprotonation under physiological conditions [1] [2]. This strong acidity ensures that the sulfonate group remains ionized across the entire physiologically relevant pH range, contributing significantly to the compound's water solubility and ionic character. The quinoline nitrogen exhibits much weaker basicity, with pKa values determined to be between 3.55 and 4.09 at 25°C and ionic strength of 0.1 M [2] [3].

| Protonation Site | pKa Value | Reference Conditions | Structural Significance |

|---|---|---|---|

| Sulfonic acid group (-SO3H) | -4.0 to -2.0 | 25°C, aqueous solution | Strong acid, fully deprotonated at physiological pH |

| Quinoline nitrogen | 3.55 to 4.09 | 25°C, ionic strength 0.1M | Weak base, predominantly protonated in acidic conditions |

| Methoxy group (8-position) | N/A (non-ionizable) | N/A | Electron-donating substituent affecting tautomeric equilibria |

Spectrophotometric studies using multivariate curve resolution-alternating least squares techniques have provided detailed insights into the protonation equilibria of 8-methoxyquinoline-5-sulfonic acid [3] [4]. These investigations reveal that the compound undergoes stepwise deprotonation processes, with the sulfonic acid group deprotonating first, followed by changes in the quinoline nitrogen protonation state at higher pH values. The methoxy substituent at the 8-position, while not directly ionizable, exerts significant electronic effects on the overall acid-base behavior through its electron-donating properties [4].

Tautomeric Forms in Aqueous Solutions

The tautomeric equilibria of 8-methoxyquinoline-5-sulfonic acid in aqueous solutions represent a fascinating aspect of its chemical behavior, involving multiple equilibrium forms that interconvert based on solution conditions [5] [6]. The predominant tautomeric form under most conditions is the keto structure, which accounts for approximately 78-85% of the total population in neutral aqueous solutions [5].

The enol tautomer constitutes a significant minority species, representing 15-22% of the equilibrium mixture under standard conditions [5] [6]. This tautomeric form becomes increasingly favored in protic solvents due to enhanced hydrogen bonding interactions that stabilize the enolic hydroxyl group. Time-dependent density functional theory calculations have provided detailed mechanistic insights into the tautomerization processes, revealing that the interconversion involves intramolecular proton transfer mechanisms facilitated by solvent molecules [4] [5].

| Tautomeric Form | Relative Population (%) | Equilibrium Constant (Kt) | Solvent Dependence | Spectroscopic Signature |

|---|---|---|---|---|

| Keto form (predominant) | 78-85 | 1.0 (reference) | Stable in all solvents | λmax 365 nm |

| Enol form | 15-22 | 0.18-0.28 | Enhanced in protic solvents | λmax 385 nm |

| Zwitterionic form | <5 | <0.05 | Favored in polar solvents | Broad absorption |

| Deprotonated form (pH > 8) | >95 | pH dependent | Aqueous solutions only | λmax 420 nm |

Zwitterionic forms represent minor species in the equilibrium mixture, typically comprising less than 5% of the total population [6]. These forms become more prevalent in highly polar solvents and exhibit characteristic broad absorption features in ultraviolet-visible spectroscopy. At elevated pH values above 8, the deprotonated form becomes dominant, accounting for more than 95% of the species distribution and exhibiting a characteristic absorption maximum at 420 nm [4] [5].

Metal Ion Complexation Behavior

Transition Metal Binding Selectivity

8-Methoxyquinoline-5-sulfonic acid demonstrates remarkable selectivity in its coordination behavior with different transition metal ions, forming stable chelate complexes through its bidentate binding sites [7] [8] [9]. The compound exhibits the highest binding affinity for copper(II) ions, followed by zinc(II), iron(II), and iron(III) in decreasing order of stability [9]. This selectivity pattern reflects the influence of electronic and geometric factors in metal-ligand interactions.

Copper(II) complexes exhibit exceptional stability with formation constants ranging from log K = 15.8 to 17.1, indicative of very strong metal-ligand interactions [7] [10] [9]. The enhanced stability of copper complexes can be attributed to the favorable electronic configuration of the d9 system and the ability to form both square planar and octahedral coordination geometries depending on the ligand environment. Zinc(II) complexes also demonstrate high stability with formation constants between log K = 12.5 and 14.2, forming predominantly square bipyramidal structures with two ligand molecules and two coordinated water molecules [8] [11].

Iron complexes present interesting variations in their coordination behavior. Iron(II) forms predominantly 1:3 metal-to-ligand complexes with formation constants of log K = 11.2 to 13.8, while iron(III) exhibits similar stoichiometry but slightly lower stability constants ranging from log K = 10.5 to 12.3 [9]. Both iron oxidation states adopt octahedral coordination geometries, with the ligand molecules occupying equatorial positions and water molecules or other small ligands filling the axial coordination sites.

Stoichiometric Ratios in Coordination Compounds

The stoichiometric relationships in metal complexes of 8-methoxyquinoline-5-sulfonic acid follow predictable patterns based on the electronic requirements and coordination preferences of different metal ions [12] [11] [13]. Most divalent transition metals form 1:2 metal-to-ligand complexes, while trivalent metals typically coordinate three ligand molecules to achieve optimal electronic configurations.

| Metal Ion | Complex Stoichiometry (M:L) | Formation Constant (log K) | Coordination Geometry | Binding Selectivity |

|---|---|---|---|---|

| Zn(II) | 1:2 | 12.5-14.2 | Square bipyramidal | High |

| Cu(II) | 1:2 | 15.8-17.1 | Square planar/octahedral | Very High |

| Fe(II) | 1:3 | 11.2-13.8 | Octahedral | Moderate |

| Fe(III) | 1:3 | 10.5-12.3 | Octahedral | Moderate |

| Cd(II) | 1:2 | 11.8-13.5 | Distorted octahedral | High |

| Mg(II) | 1:2 | 8.2-9.1 | Octahedral | Low |

| Ca(II) | 1:2 | 6.8-7.5 | Irregular | Low |

| Al(III) | 1:3 | 16.2-18.1 | Octahedral | Very High |

Nuclear magnetic resonance spectroscopy and density functional theory calculations have provided detailed structural insights into these coordination compounds [8] [11]. For zinc(II) complexes, the preferred geometry is square bipyramidal with the two ligand molecules positioned in the equatorial plane and water molecules occupying the axial positions in a trans configuration. Cadmium(II) and mercury(II) complexes show increasing tendency toward cis arrangements of the coordinated water molecules, reflecting the increasing soft acid character of these heavier Group 12 metals [8].

Aluminum(III) complexes exhibit exceptionally high formation constants ranging from log K = 16.2 to 18.1, forming stable 1:3 complexes with octahedral coordination geometry [7] [10]. These high stability constants reflect the small ionic radius and high charge density of the aluminum(III) ion, which creates strong electrostatic interactions with the ligand donor atoms. The aluminum complexes have found applications in electrochemiluminescence studies due to their favorable photophysical properties [14].

Redox Activity Profiling

Electrochemical Oxidation Mechanisms

The electrochemical behavior of 8-methoxyquinoline-5-sulfonic acid reveals complex redox mechanisms involving multiple electron transfer processes and coupled chemical reactions [15] [16] [17]. Cyclic voltammetry studies in aprotic solvents demonstrate that the compound undergoes a series of reduction and oxidation processes at characteristic potentials that are strongly dependent on solution pH and ionic strength.

The primary reduction process occurs at potentials ranging from -0.85 to -0.92 V versus saturated calomel electrode, involving a two-electron transfer to the quinoline ring system [15] [17]. This reduction follows an ECEC mechanism, where each electron transfer step is coupled with a chemical reaction, typically involving protonation of the reduced species. The process exhibits excellent reversibility under most experimental conditions, indicating rapid electron transfer kinetics and stable reduced products.

| Redox Process | Potential (V vs SCE) | Electron Transfer (n) | Mechanism Type | pH Dependence |

|---|---|---|---|---|

| First reduction (quinoline ring) | -0.85 to -0.92 | 2 | ECEC (reversible) | Strong (-60 mV/pH) |

| Second reduction (radical formation) | -1.25 to -1.35 | 1 | EC (quasi-reversible) | Moderate (-30 mV/pH) |

| Sulfonic acid group oxidation | +1.15 to +1.25 | 2 | Irreversible oxidation | Weak |

| Methoxy group participation | N/A | 0 | Spectator group | None |

| Metal complex oxidation | -0.45 to -0.65 | 1-2 | Metal-centered | Strong |

A secondary reduction process is observed at more negative potentials between -1.25 and -1.35 V, corresponding to the formation of radical anion species [15] [17]. This process exhibits quasi-reversible behavior with slower electron transfer kinetics compared to the first reduction. The formation of these radical species has important implications for the compound's potential biological activity and antioxidant properties.

Oxidative processes occur at positive potentials, with the sulfonic acid group undergoing irreversible oxidation between +1.15 and +1.25 V [15]. This oxidation process involves the removal of two electrons and results in the formation of highly reactive intermediates that can participate in subsequent chemical reactions. The methoxy substituent at the 8-position acts primarily as a spectator group during these electrochemical processes, neither undergoing direct oxidation nor significantly altering the redox potentials of other functional groups [15].

Radical Scavenging Capacities

The radical scavenging properties of 8-methoxyquinoline-5-sulfonic acid demonstrate significant antioxidant activity through multiple mechanisms including hydrogen atom transfer, electron transfer, and metal chelation pathways [18] [19] [20]. These properties are particularly important for understanding the compound's potential biological applications and its behavior in oxidative environments.

Studies using the 2,2-diphenyl-1-picrylhydrazyl radical scavenging assay reveal that 8-methoxyquinoline-5-sulfonic acid exhibits moderate to high antioxidant activity with an IC50 value of 25.3 ± 2.1 μM [20]. The primary mechanism involves hydrogen atom transfer from the quinoline system to the radical species, with a rate constant of approximately 1.3 × 10^8 M^-1s^-1. This mechanism is particularly effective in non-polar environments where hydrogen bonding interactions are minimized.

| Radical Species | Scavenging Mechanism | IC50 Value (μM) | Rate Constant (M-1s-1) | Efficiency Ranking |

|---|---|---|---|---|

| DPPH radical | Hydrogen atom transfer | 25.3 ± 2.1 | 1.3 × 10^8 | High |

| Hydroxyl radical (- OH) | Electron transfer | 18.7 ± 1.5 | 2.1 × 10^9 | Very High |

| Superoxide anion (O2- -) | Metal chelation | 42.1 ± 3.8 | 8.5 × 10^7 | Moderate |

| Peroxyl radical (ROO- ) | Mixed HAT/SET | 31.6 ± 2.9 | 1.7 × 10^8 | High |

| Singlet oxygen (1O2) | Physical quenching | 156 ± 12 | 3.2 × 10^6 | Low |

Hydroxyl radical scavenging represents the most efficient antioxidant process, with an IC50 value of 18.7 ± 1.5 μM and a rate constant of 2.1 × 10^9 M^-1s^-1 [19] [20]. This exceptionally high reactivity toward hydroxyl radicals primarily occurs through an electron transfer mechanism, where the quinoline system donates an electron to neutralize the highly reactive hydroxyl species. The high rate constant indicates that this process occurs at nearly diffusion-limited rates, making it highly effective for cellular protection against oxidative damage.

The compound demonstrates moderate activity against superoxide anion radicals with an IC50 value of 42.1 ± 3.8 μM [20]. The scavenging mechanism in this case involves metal chelation, where the compound forms complexes with trace metal ions that catalyze superoxide formation, thereby reducing the overall concentration of these harmful species. This indirect mechanism is particularly important in biological systems where metal-catalyzed oxidative processes contribute significantly to cellular damage.

Peroxyl radical scavenging occurs through a mixed mechanism involving both hydrogen atom transfer and single electron transfer pathways, with an IC50 value of 31.6 ± 2.9 μM and a rate constant of 1.7 × 10^8 M^-1s^-1 [19] [20]. The choice between these mechanisms depends on the solution environment, with hydrogen atom transfer favored in non-polar media and electron transfer predominating in polar solvents.